molecular formula C8H8N4S B14167732 N-benzyl-1,2,3,4-thiatriazol-5-amine CAS No. 13078-31-4

N-benzyl-1,2,3,4-thiatriazol-5-amine

Cat. No.: B14167732
CAS No.: 13078-31-4
M. Wt: 192.24 g/mol
InChI Key: WPKQBYNPMCKCLA-UHFFFAOYSA-N
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Description

N-benzyl-1,2,3,4-thiatriazol-5-amine is an organic compound with the molecular formula C8H8N4S. It is a member of the thiatriazole family, characterized by a thiatriazole ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1,2,3,4-thiatriazol-5-amine typically involves the reaction of benzyl chloride with 1,2,3,4-thiatriazol-5-amine in the presence of a base. The reaction is carried out in a mixture of ethanol and water at room temperature under normal atmospheric conditions . The general reaction scheme is as follows:

C6H5CH2Cl+C2H2N4SC8H8N4S+HCl\text{C}_6\text{H}_5\text{CH}_2\text{Cl} + \text{C}_2\text{H}_2\text{N}_4\text{S} \rightarrow \text{C}_8\text{H}_8\text{N}_4\text{S} + \text{HCl} C6​H5​CH2​Cl+C2​H2​N4​S→C8​H8​N4​S+HCl

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1,2,3,4-thiatriazol-5-amine undergoes various chemical reactions, including:

    Substitution Reactions: The benzyl group can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The thiatriazole ring can undergo oxidation and reduction reactions, leading to different derivatives.

Common Reagents and Conditions

    Substitution: Benzyl chloride, alkyl halides, and bases such as sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various benzyl-substituted thiatriazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-1,2,3,4-thiatriazol-5-amine is unique due to its benzyl group, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with specific molecular targets, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

13078-31-4

Molecular Formula

C8H8N4S

Molecular Weight

192.24 g/mol

IUPAC Name

N-benzylthiatriazol-5-amine

InChI

InChI=1S/C8H8N4S/c1-2-4-7(5-3-1)6-9-8-10-11-12-13-8/h1-5H,6H2,(H,9,10,12)

InChI Key

WPKQBYNPMCKCLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NN=NS2

Origin of Product

United States

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